molecular formula C16H18N4O B5827076 (E)-N-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYL-3-PHENYL-2-PROPENOHYDRAZIDE

(E)-N-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYL-3-PHENYL-2-PROPENOHYDRAZIDE

Cat. No.: B5827076
M. Wt: 282.34 g/mol
InChI Key: ZVBMAZBZXJABGP-HFRXNJIXSA-N
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Description

(E)-N-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYL-3-PHENYL-2-PROPENOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a propenohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYL-3-PHENYL-2-PROPENOHYDRAZIDE typically involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-phenyl-2-propenohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYL-3-PHENYL-2-PROPENOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-N-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYL-3-PHENYL-2-PROPENOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYL-3-PHENYL-2-PROPENOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYL-3-PHENYL-2-PROPENOHYDRAZIDE is unique due to its combination of a pyrazole ring and a propenohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-[(E)-(1-ethylpyrazol-4-yl)methylideneamino]-2-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-3-20-12-15(11-18-20)10-17-19-16(21)13(2)9-14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,19,21)/b13-9+,17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBMAZBZXJABGP-HFRXNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=NNC(=O)C(=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=N/NC(=O)/C(=C/C2=CC=CC=C2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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